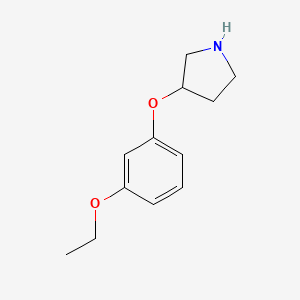

3-(3-Ethoxyphenoxy)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-ethoxyphenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-14-10-4-3-5-11(8-10)15-12-6-7-13-9-12/h3-5,8,12-13H,2,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAXURXXFADKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306604 | |

| Record name | 3-(3-Ethoxyphenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946715-65-7 | |

| Record name | 3-(3-Ethoxyphenoxy)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Ethoxyphenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 3 Ethoxyphenoxy Pyrrolidine and Its Derivatives

Foundational Approaches to Pyrrolidine (B122466) Ring Construction

The pyrrolidine ring is a ubiquitous structural motif in a vast number of biologically active natural products and pharmaceutical agents. Consequently, a diverse array of synthetic methodologies has been developed for its construction. These methods can be broadly categorized into cycloaddition reactions, intramolecular cyclization protocols, and stereoselective syntheses from chiral precursors.

One of the most powerful and atom-economical methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. nih.govorganic-synthesis.com This reaction class allows for the rapid assembly of the five-membered heterocyclic core with a high degree of stereocontrol. nih.gov Azomethine ylides, which are 1,3-dipoles, react with a variety of dipolarophiles (typically alkenes or alkynes) to afford polysubstituted pyrrolidines. nih.govorganic-synthesis.com

The generation of azomethine ylides can be achieved through several methods, including the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, or the condensation of α-amino acids with aldehydes or ketones. The reaction of an azomethine ylide with an alkene proceeds in a concerted fashion, leading to the stereospecific formation of the pyrrolidine ring. The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the nature of the substituents on both the dipole and the dipolarophile, as well as by the choice of catalyst. nih.gov

A variety of catalysts, including silver, copper, and Lewis acids, have been employed to promote asymmetric [3+2] cycloadditions, providing enantiomerically enriched pyrrolidine derivatives. nih.gov The versatility of this approach allows for the introduction of diverse substitution patterns on the pyrrolidine ring, making it a cornerstone in the synthesis of complex pyrrolidine-containing molecules.

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-benzylideneglycine methyl ester | Methyl acrylate | AgOAc, DBU | Polysubstituted pyrrolidine |

| Aziridine | Dimethyl acetylenedicarboxylate | Heat | Dihydropyrrole |

Intramolecular cyclization reactions provide another robust strategy for the synthesis of the pyrrolidine nucleus. These methods typically involve the formation of a carbon-nitrogen bond within a linear precursor containing a nitrogen nucleophile and an electrophilic carbon center. A common approach is the nucleophilic substitution of a leaving group at the γ-position of an amine.

For instance, the cyclization of 4-halobutylamines or related derivatives under basic conditions is a classical method for pyrrolidine formation. The efficiency of the cyclization is influenced by factors such as the nature of the leaving group, the substitution pattern of the carbon chain, and the reaction conditions.

Palladium-catalyzed intramolecular amination of alkenes (aza-Wacker cyclization) and radical cyclizations of unsaturated N-acyliminium ions are more modern and versatile approaches. These methods often proceed with high levels of stereocontrol and are tolerant of a wide range of functional groups, enabling the synthesis of complex and highly functionalized pyrrolidines.

The use of readily available chiral starting materials, such as amino acids and their derivatives, is a highly effective strategy for the enantioselective synthesis of pyrrolidines. L-proline and its derivatives, such as prolinol, are particularly valuable chiral building blocks. Prolinol, which is easily obtained by the reduction of L-proline, can be used as a chiral template to direct the stereochemical outcome of subsequent reactions.

For example, the chiral center of prolinol can be used to induce diastereoselectivity in reactions to build up the rest of the molecule. Subsequent modifications, such as ring-closing metathesis or other cyclization strategies, can then be employed to form the pyrrolidine ring while retaining the desired stereochemistry. This approach is widely used in the synthesis of natural products and chiral pharmaceuticals containing the pyrrolidine moiety.

Table 2: Chiral Precursors in Pyrrolidine Synthesis

| Chiral Precursor | Key Transformation | Resulting Pyrrolidine Feature |

|---|---|---|

| L-Proline | Derivatization and cyclization | Enantiopure substituted pyrrolidines |

| L-Prolinol | Chiral auxiliary or template | Stereocontrolled synthesis |

Ethers Synthesis and Phenoxy Moiety Introduction

The introduction of the 3-ethoxyphenoxy group onto the pyrrolidine ring is a key step in the synthesis of the target molecule. This is typically achieved through the formation of an ether linkage between a hydroxyl-substituted pyrrolidine and a phenoxide. Two of the most common and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or sulfonate. prepchem.comnih.gov In the context of 3-(3-ethoxyphenoxy)pyrrolidine synthesis, this would typically involve the deprotonation of 3-hydroxypyrrolidine with a strong base to form the corresponding alkoxide, followed by reaction with a suitable 3-ethoxyphenyl halide or sulfonate. prepchem.comnih.gov Alternatively, the reaction can be performed with 3-ethoxyphenoxide and a pyrrolidine bearing a leaving group at the 3-position. The reaction proceeds via an SN2 mechanism, which generally results in an inversion of stereochemistry at the carbon center bearing the leaving group. prepchem.comnih.gov

The Mitsunobu reaction provides a milder alternative for the formation of the ether linkage. organic-synthesis.com This reaction allows for the conversion of a primary or secondary alcohol to an ether in the presence of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-synthesis.com For the synthesis of this compound, this would involve reacting 3-hydroxypyrrolidine with 3-ethoxyphenol (B1664596) under Mitsunobu conditions. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcoholic carbon, making it a valuable tool for stereocontrolled synthesis. organic-synthesis.com

Specific Synthetic Pathways to this compound

A likely pathway would commence with a protected form of 3-hydroxypyrrolidine, for instance, N-Boc-3-hydroxypyrrolidine. The protection of the nitrogen atom is crucial to prevent side reactions during the etherification step. This protected alcohol could then be subjected to a Williamson ether synthesis with 3-ethoxyphenol. The reaction would involve the deprotonation of 3-ethoxyphenol with a suitable base, such as sodium hydride, to generate the corresponding phenoxide. The phenoxide would then act as a nucleophile, displacing a suitable leaving group (e.g., a tosylate or mesylate) previously installed on the 3-position of the N-Boc-pyrrolidine.

Alternatively, the Mitsunobu reaction offers a more direct approach. N-Boc-3-hydroxypyrrolidine could be reacted directly with 3-ethoxyphenol in the presence of triphenylphosphine (B44618) and DEAD or DIAD. organic-synthesis.com This would likely proceed with inversion of configuration at the C-3 position of the pyrrolidine ring.

Design and Synthesis of Advanced this compound Derivatives and Analogs

The this compound scaffold serves as a valuable template for the design and synthesis of advanced derivatives and analogs with potentially enhanced or modulated biological activities. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules. Modifications can be systematically introduced at various positions of the molecule, including the pyrrolidine ring, the phenoxy moiety, and the ethoxy group, to probe their impact on biological targets.

Modifications on the Pyrrolidine Ring:

Substitution at other positions: Introduction of substituents (e.g., alkyl, aryl, hydroxyl, amino groups) at the C-2, C-4, or C-5 positions of the pyrrolidine ring can significantly influence the molecule's conformation and its interaction with biological targets. Stereoselective synthetic methods are often employed to control the spatial orientation of these new substituents.

N-functionalization: The pyrrolidine nitrogen can be functionalized with a variety of groups, such as alkyl, acyl, or sulfonyl groups, to modulate the molecule's polarity, basicity, and pharmacokinetic properties.

Modifications on the Phenoxy Moiety:

Substitution on the aromatic ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the phenyl ring can alter the electronic properties and steric profile of the molecule. These changes can have a profound effect on binding affinity and selectivity for a given biological target.

Replacement of the phenyl ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene) to explore new interactions with the target protein.

Modifications of the Ether Linkage:

Variation of the alkoxy group: The ethoxy group can be replaced with other alkoxy groups of varying chain lengths or branching to investigate the impact of lipophilicity and steric bulk in that region of the molecule.

The synthesis of these advanced derivatives would employ the foundational synthetic strategies discussed earlier, often in combination with modern synthetic techniques such as cross-coupling reactions, C-H activation, and multicomponent reactions to build molecular complexity efficiently. The biological evaluation of these synthesized analogs then provides valuable SAR data, which in turn informs the next cycle of molecular design and optimization.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aziridine |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| L-Proline |

| N-Boc-3-hydroxypyrrolidine |

| N-benzylideneglycine methyl ester |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |

| N-phenylmaleimide |

| Prolinol |

| Pyroglutamic acid |

N-Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring in this compound is a prime site for introducing a wide array of functional groups. This functionalization is fundamental in medicinal chemistry for modulating the compound's physicochemical properties. The primary methods for N-functionalization are N-alkylation and N-acylation.

N-Alkylation: This process involves the introduction of alkyl, aryl, or heteroaryl groups onto the nitrogen atom. Traditional methods often use alkyl halides or sulfonates in the presence of a base. nih.gov More contemporary, environmentally conscious approaches utilize alcohols or aldehydes. nih.gov Reductive amination is another key strategy, where the pyrrolidine reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond.

N-Acylation: This reaction introduces an acyl group (R-C=O) to the nitrogen, forming an amide. This is typically achieved by reacting the pyrrolidine with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the acidic byproduct. organic-chemistry.orgresearchgate.net Carboxylic acids can also be used directly with the aid of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Below is a table summarizing common N-functionalization reactions applicable to the this compound scaffold.

| Reaction Type | Reagents | Typical Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | Base (K₂CO₃, NaH), Solvent (DMF, ACN) | N-Alkylpyrrolidine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (NaBH(OAc)₃) | Acetic Acid, Solvent (DCM, THF) | N-Alkylpyrrolidine |

| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Base (Et₃N, Pyridine), Solvent (DCM) | N-Acylpyrrolidine (Amide) |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand | Base (e.g., NaOtBu), Solvent (Toluene, Dioxane) | N-Arylpyrrolidine |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride) | Base (Et₃N, Pyridine), Solvent (DCM) | N-Sulfonylpyrrolidine (Sulfonamide) |

Modifications of the Phenoxy Aromatic Ring

The 3-ethoxyphenoxy group offers a platform for further diversification through electrophilic aromatic substitution (SEAr). wikipedia.orgbyjus.com The reactivity and regioselectivity of these reactions are governed by the two existing substituents: the ethoxy group (-OEt) and the pyrrolidinyloxy group (-O-pyrrolidine). Both are alkoxy groups and are therefore activating, ortho-, para-directing substituents. wikipedia.org

The directing effects of these two groups are synergistic. The positions ortho and para to the ethoxy group are C2, C4, and C6. The positions ortho and para to the pyrrolidinyloxy group are C2', C4', and C6' (using standard aromatic numbering relative to the point of attachment). In the 3-(3-ethoxyphenoxy) scaffold, the positions most activated for substitution are C2, C4, and C6 of the phenoxy ring. Steric hindrance from the bulky pyrrolidinyloxy group may influence the ratio of ortho to para substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a strong Lewis acid catalyst like AlCl₃. masterorganicchemistry.com

The table below outlines potential modifications to the aromatic ring.

| Reaction Type | Reagents | Expected Major Products (Position of Substitution) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 6-Nitro derivatives |

| Bromination | Br₂, FeBr₃ | 4-Bromo and 6-Bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl derivative (para-substitution often favored) |

| Sulfonation | Fuming H₂SO₄ | 4-Sulfonic acid derivative |

Alterations at the Ethoxy Substituent

Modification at the ethoxy group primarily involves its cleavage to reveal a phenolic hydroxyl group. This O-dealkylation reaction transforms the ether into a phenol (B47542), which can then be re-alkylated with different alkyl groups to generate a library of analogues. acsgcipr.org

The cleavage of aryl ethyl ethers is a standard transformation. Reagents for this process must be chosen carefully to avoid unintended reactions with other functional groups in the molecule. Strong Lewis acids, such as boron tribromide (BBr₃), are highly effective at cleaving aryl ethers at low temperatures. acsgcipr.org Nucleophilic reagents like sodium or lithium salts of thiols in polar aprotic solvents can also be employed.

Once the phenol is generated, it can be subjected to Williamson ether synthesis, reacting it with a new alkyl halide in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to install a different alkoxy group.

| Reaction Step | Reagents | Typical Conditions | Intermediate/Product |

| O-De-ethylation | Boron tribromide (BBr₃) | Solvent (DCM), -78 °C to RT | 3-(Pyrrolidin-3-yloxy)phenol |

| O-De-ethylation | Hydrogen bromide (HBr) | Acetic acid, Reflux | 3-(Pyrrolidin-3-yloxy)phenol |

| Re-alkylation | Alkyl halide (R-X), Base (K₂CO₃) | Solvent (Acetone, DMF), Heat | 3-(3-Alkoxyphenoxy)pyrrolidine |

Considerations for Sustainable Synthetic Chemistry in Pyrrolidine Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrrolidine-containing compounds. chemheterocycles.com The goals are to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key strategies in sustainable pyrrolidine synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, such as a substituted pyrrolidine. rsc.org MCRs, like the 1,3-dipolar cycloaddition of azomethine ylides, are highly atom-economical and reduce the number of synthetic steps and purification processes. nih.gov

Use of Greener Solvents: Replacing hazardous chlorinated solvents (like dichloromethane) or polar aprotic solvents (like DMF) with more environmentally benign alternatives such as ethanol, water, or mixtures thereof, is a key consideration. semanticscholar.org

Catalysis: The use of reusable heterogeneous catalysts can simplify product purification and reduce waste compared to stoichiometric reagents. rsc.org Biocatalysis, using enzymes like keto reductases, operates under mild aqueous conditions and offers exceptional selectivity. nih.gov

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields, contributing to a more efficient and sustainable process. nih.gov

By integrating these principles, the production of this compound and its derivatives can be made more efficient and environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of 3 3 Ethoxyphenoxy Pyrrolidine

Reactivity Profiles of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine within the pyrrolidine ring is the most prominent center of nucleophilicity and basicity in the molecule. The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide range of electrophiles.

The nitrogen atom of the pyrrolidine moiety exhibits strong nucleophilic character, enabling it to react with alkylating agents in SN2 reactions. This reactivity is fundamental to the derivatization of the pyrrolidine core. The reaction involves the attack of the nitrogen's lone pair on an electron-deficient carbon atom of an alkyl halide or a similar substrate, leading to the formation of a new carbon-nitrogen bond and yielding a tertiary amine.

The general mechanism for N-alkylation is as follows:

Step 1: The nucleophilic nitrogen atom of 3-(3-ethoxyphenoxy)pyrrolidine attacks the electrophilic carbon of an alkylating agent (e.g., R-X, where X is a leaving group like Br, I, or OTs).

Step 2: A transition state is formed where the N-R bond is beginning to form and the C-X bond is beginning to break.

Step 3: The leaving group (X⁻) departs, and a new N-alkylated pyrrolidinium salt is formed.

Step 4: A weak base can then deprotonate the ammonium salt to yield the neutral N-alkylated tertiary amine product.

The efficiency of this reaction is influenced by factors such as the nature of the alkylating agent, the solvent, and the temperature. Steric hindrance around the nitrogen atom and the electrophilic carbon can also affect the reaction rate.

Table 1: Representative N-Alkylation Reactions of Pyrrolidine Derivatives

| Alkylating Agent | Reagent/Conditions | Product Type |

| Methyl Iodide (CH₃I) | NaHCO₃, Acetonitrile | N-Methylated Tertiary Amine |

| Benzyl Bromide (BnBr) | K₂CO₃, DMF | N-Benzylated Tertiary Amine |

| Ethyl Bromoacetate | Et₃N, Toluene | N-Alkylated Ester |

The nucleophilic nitrogen of this compound readily reacts with acylating agents, such as acyl chlorides, acid anhydrides, and chloroformates, through nucleophilic acyl substitution. These reactions are crucial for synthesizing amides and carbamates, respectively. Such transformations are sometimes employed as a strategy to protect the amine group during multi-step syntheses youtube.com.

Amide Formation: Reaction with an acyl chloride (RCOCl) or anhydride ((RCO)₂O) in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct results in the formation of a stable N-acyl pyrrolidine derivative (an amide).

Carbamate Formation: Reaction with a chloroformate (ROCOCl) yields an N-alkoxycarbonyl derivative (a carbamate). Carbamates, such as the tert-butoxycarbonyl (Boc) group, are often used as protecting groups for amines in organic synthesis due to their stability and ease of removal under specific acidic conditions.

The mechanism for acylation involves the initial nucleophilic attack by the pyrrolidine nitrogen on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the final amide or carbamate product.

Chemical Transformations Involving the Phenoxy Ether Linkage

The ether linkage (Ar-O-R) in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under harsh, acidic conditions, typically with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

The cleavage mechanism proceeds via protonation of the ether oxygen, followed by an SN2 attack by a halide ion on the less sterically hindered carbon atom adjacent to the ether oxygen. In this molecule, the attack would occur at the C3 position of the pyrrolidine ring, leading to the formation of 3-halopyrrolidine and 3-ethoxyphenol (B1664596). Alternatively, under conditions that favor an SN1 mechanism, a carbocation intermediate could be formed at the C3 position. Studies on the pyrolytic cleavage of similar ether linkages in lignin models show that both homolytic (radical-based) and heterolytic mechanisms are possible, depending on the substituents and conditions researchgate.net.

Electrophilic Aromatic Substitution on the Ethoxyphenoxy Moiety

The aromatic ring of the ethoxyphenoxy group is activated towards electrophilic aromatic substitution (SEAr) by two electron-donating groups: the ethoxy group (-OEt) and the 3-pyrrolidinyloxy group (-O-pyrrolidinyl) wikipedia.orgmasterorganicchemistry.com. Both are ortho-, para-directing substituents because their oxygen atoms can donate lone-pair electron density to the ring, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction wikipedia.orgmasterorganicchemistry.com.

The directing effects of the two groups are as follows:

Ethoxy group: Directs incoming electrophiles to positions 2, 4, and 6.

3-Pyrrolidinyloxy group: Directs incoming electrophiles to positions 2, 4, and 6 relative to its own position.

Therefore, the potential sites for substitution on the benzene ring are C2, C4, and C6. The final regiochemical outcome will be a result of the combined directing influence of both groups and steric hindrance. The C4 and C6 positions are generally favored as they are less sterically hindered than the C2 position, which is situated between the two existing substituents. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation wikipedia.org.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 6-Nitro derivatives |

| Bromination | Br₂, FeBr₃ | 4-Bromo and 6-Bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl derivative (due to steric hindrance) |

Investigations into the Stability and Degradation Pathways (chemical mechanisms)

The stability of this compound is subject to degradation under certain environmental conditions, particularly oxidative stress. Potential degradation pathways can be inferred from studies on related compounds. For instance, research on the stability of 1-(2-hydroxyethyl)pyrrolidine in aqueous solutions shows that pyrrolidine derivatives can undergo degradation, especially in the presence of oxygen and metal catalysts nih.govnih.gov.

Possible degradation mechanisms for this compound include:

Oxidation of the Pyrrolidine Ring: The carbon atoms adjacent to the nitrogen (alpha-carbons) are susceptible to oxidation, which can ultimately lead to ring-opening products.

Oxidation of the Aromatic Ring: The electron-rich aromatic ring can be oxidized, particularly at the phenol (B47542) ether moiety, potentially forming phenoxy radicals as intermediates, which can then participate in further reactions researchgate.net.

N-dealkylation: While less common for cyclic amines, under specific biological or harsh chemical conditions, cleavage of the bonds to the nitrogen could occur.

Mechanistic Studies of this compound Reactions

While specific, detailed mechanistic studies exclusively on this compound are not widely available in the literature, the mechanisms of its characteristic reactions can be confidently predicted based on well-established principles of organic chemistry and studies of analogous structures.

Nucleophilic Reactions at Nitrogen: As discussed, N-alkylation and N-acylation reactions proceed via SN2 and nucleophilic acyl substitution mechanisms, respectively. The pyrrolidine nitrogen acts as the nucleophile in these transformations nih.govnih.gov.

Electrophilic Aromatic Substitution: The mechanism involves the initial attack of the pi-electron system of the aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step by a weak base restores the aromaticity of the ring, resulting in the substitution product wikipedia.orgmasterorganicchemistry.com.

Ether Cleavage: The mechanism for acid-catalyzed ether cleavage involves the protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by a halide ion.

Computational studies on the reactions of pyrrolidine with electrophiles, such as in SNAr reactions, confirm a stepwise pathway involving the initial nucleophilic addition of the pyrrolidine to form a zwitterionic intermediate, followed by subsequent steps to yield the final product nih.govnih.govresearchgate.net. Similar computational approaches could precisely model the transition states and energy profiles for the reactions of this compound.

Structure Activity Relationship Sar and Chemoinformatic Studies of 3 3 Ethoxyphenoxy Pyrrolidine Analogs

Methodological Frameworks for SAR Analysis in Pyrrolidine (B122466) Research

The investigation of SAR in pyrrolidine-based compounds employs a variety of sophisticated techniques to efficiently map the chemical space and identify crucial structural motifs for biological activity. These methodologies range from high-throughput synthesis and screening of compound libraries to detailed conformational analysis and stereochemical studies.

Positional Scanning and Combinatorial Library Approaches

For instance, a combinatorial library of highly functionalized mercaptoacyl pyrrolidines was synthesized on a beaded polymeric support to identify potent inhibitors of angiotensin-converting enzyme (ACE). nih.govpnas.orgnih.govresearchgate.netresearchgate.net This approach, utilizing an encoding technology, allowed for the efficient screening of numerous compounds and the identification of inhibitors with picomolar potency. pnas.orgnih.gov The screening results provided substantial information on the structure-activity relationships within this class of pyrrolidine derivatives. nih.gov

Table 1: Example of a Positional Scanning Library Design for Pyrrolidine Analogs

| Position 1 (R1) | Position 2 (R2) | Position 3 (R3) | Activity |

| Defined | Mixture | Mixture | Measured |

| Mixture | Defined | Mixture | Measured |

| Mixture | Mixture | Defined | Measured |

This interactive table illustrates the concept of positional scanning. Clicking on a "Defined" position would ideally show the various substituents tested at that position and their corresponding impact on activity.

Impact of Pyrrolidine Ring Conformation on Molecular Recognition

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation of the pyrrolidine ring plays a critical role in how a molecule interacts with its biological target. The spatial orientation of substituents on the ring is dictated by this conformation, which in turn influences the molecule's ability to fit into a binding site and form key interactions.

The puckering of the pyrrolidine ring can be influenced by the nature and position of its substituents. These substituents can introduce steric and electronic effects that favor one conformation over others. This conformational restriction can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. The ability to control and lock the ring's conformation through appropriate substitution is a key advantage of using the pyrrolidine scaffold in drug design.

Role of Phenoxy and Ethoxy Substituents in Ligand-Target Interactions (molecular level)

The phenoxy and ethoxy groups of 3-(3-ethoxyphenoxy)pyrrolidine are crucial for its interaction with biological targets. These groups can participate in a variety of non-covalent interactions that contribute to binding affinity and selectivity.

The phenoxy group can engage in several types of interactions:

Hydrophobic Interactions: The aromatic phenyl ring is inherently hydrophobic and can interact favorably with nonpolar pockets within a protein's binding site.

π-π Stacking: The aromatic ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

C-H-π Interactions: The hydrogen atoms on the phenyl ring can interact with the electron-rich face of aromatic residues.

The ethoxy group also contributes significantly to the binding profile:

Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups on the protein, such as the hydroxyl group of serine or threonine, or the amide protons of the peptide backbone.

Hydrophobic Interactions: The ethyl portion of the ethoxy group can participate in hydrophobic interactions with nonpolar amino acid residues. The length and branching of this alkyl chain can be optimized to maximize these interactions. nih.gov

Systematic variations of these substituents, for example by altering the substitution pattern on the phenyl ring or changing the length of the alkoxy chain, are key strategies in SAR studies to fine-tune the ligand-target interactions and improve potency and selectivity. nih.gov

Stereochemical Influence on Molecular Activity (molecular level)

The 3-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The stereoselective synthesis of pyrrolidine derivatives is therefore of great importance in drug discovery. acs.orgmdpi.com By preparing and testing enantiomerically pure compounds, researchers can determine which stereoisomer is responsible for the desired pharmacological effect (the eutomer) and which is less active or may even contribute to undesirable side effects (the distomer). The precise three-dimensional arrangement of the phenoxy and ethoxy groups, as determined by the stereochemistry at the 3-position, dictates how the molecule is presented to the binding site of its target, influencing the formation of key interactions and ultimately determining its biological activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties that are most influential for activity, QSAR models can be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Selection and Derivation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For pyrrolidine derivatives, a wide range of descriptors can be considered, which can be broadly categorized as follows:

Constitutional Descriptors (1D): These are the simplest descriptors and are derived from the molecular formula and connectivity. Examples include molecular weight, number of atoms, number of rings, and counts of specific functional groups.

Topological Descriptors (2D): These descriptors describe the connectivity and branching of a molecule. Examples include connectivity indices (e.g., Randić index), shape indices (e.g., Kappa indices), and topological polar surface area (TPSA).

Geometrical Descriptors (3D): These descriptors are calculated from the three-dimensional coordinates of the atoms in a molecule and describe its size and shape. Examples include molecular volume, surface area, and moments of inertia.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule and are crucial for describing interactions such as hydrogen bonding and electrostatic interactions. Examples include partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu

Hydrophobic Descriptors: These descriptors quantify the hydrophobicity of a molecule, which is a critical factor in membrane permeability and binding to hydrophobic pockets. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can provide a more detailed description of a molecule's electronic structure. Examples include Mulliken charges, electrostatic potential, and polarizability. ucsb.edu

The selection of the most relevant descriptors is a critical step in QSAR model development. A large number of descriptors are often calculated initially, and then statistical methods such as principal component analysis (PCA) or genetic algorithms are used to select a smaller subset of descriptors that are highly correlated with the biological activity and not highly correlated with each other. nih.govnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyrrolidine Analogs

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Molecular size and composition |

| Topological | Connectivity Indices, TPSA | Molecular branching and polarity |

| Geometrical | Molecular Volume, Surface Area | 3D shape and size |

| Electronic | Dipole Moment, Partial Charges | Charge distribution and polarity |

| Hydrophobic | LogP | Lipophilicity |

| Quantum-Chemical | HOMO/LUMO Energies | Electronic reactivity |

This interactive table provides an overview of descriptor classes. Clicking on a class could reveal more specific examples and their relevance to drug action.

Predictive Model Validation and Applicability Domain Analysis

The development of robust predictive models is a cornerstone of modern drug discovery. pharmajen.com For QSAR models of pyrrolidine analogs, validation is a critical step to ensure their predictive power and generalizability. youtube.com This process typically involves both internal and external validation techniques.

Internal validation methods, such as cross-validation (e.g., leave-one-out or k-fold cross-validation), assess the model's stability and robustness using the training data. For a QSAR model developed for 47 pyrrolidine analogs as DPP-IV inhibitors, multiple linear regression and partial least squares methods were used, and the models were validated internally, showing statistical significance. nih.gov

External validation involves testing the model on an independent set of compounds (a test set) that were not used in the model's development. The predictive performance of the model on the test set provides a more realistic estimate of its ability to predict the activity of new, untested compounds.

A crucial aspect of predictive modeling is the definition of the Applicability Domain (AD) . The AD represents the chemical space for which the model can make reliable predictions. variational.aimdpi.comresearchgate.net Predictions for compounds that fall outside the AD are considered extrapolations and are associated with a higher degree of uncertainty. The AD is typically defined based on the structural or physicochemical similarity of a new compound to the compounds in the training set. variational.ai For pyrrolidine-based QSAR models, the AD ensures that the predictions are confined to the chemical space explored during model development, thereby increasing the confidence in the predicted activities. semanticscholar.org

Table 1: Illustrative Data for QSAR Model Validation

| Model Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | A measure of how well the model fits the training data. |

| Q² (Cross-validated R²) | 0.75 | An estimate of the model's predictive ability from internal validation. |

| R²_pred (External Validation R²) | 0.80 | The coefficient of determination for the external test set. |

| Applicability Domain | Defined by Tanimoto similarity > 0.6 to nearest training set neighbor | Ensures predictions are for structurally similar compounds. |

Fragment-Based Drug Discovery (FBDD) Concepts Applied to Pyrrolidines

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

The pyrrolidine scaffold is of particular interest in FBDD due to its presence in many natural products and approved drugs. researchgate.net Appropriately substituted pyrrolidines can effectively sample three-dimensional molecular space and provide good coverage of functional vectors for fragment optimization. nih.gov The inherent 3D character of the pyrrolidine ring is a desirable feature for fragments, as it can lead to improved binding affinity and selectivity. nih.gov

In the context of this compound, the molecule itself can be deconstructed into key fragments: the pyrrolidine ring, the phenoxy group, and the ethoxy chain. Each of these fragments can be explored for their binding contributions to a target.

For example, a fragment library could include simple pyrrolidine derivatives to probe for interactions involving the core scaffold. Subsequently, fragments containing a phenoxy or ethoxyphenyl moiety could be screened to identify interactions in adjacent pockets. The insights gained from how these individual fragments bind can then guide the design of more complex molecules like this compound.

Table 2: Illustrative Fragments and their Properties for FBDD

| Fragment | Molecular Weight ( g/mol ) | cLogP | Desired Interaction |

| Pyrrolidine | 71.12 | 0.4 | Core scaffold interactions, H-bond acceptor |

| Phenol (B47542) | 94.11 | 1.5 | Aromatic interactions, H-bond donor/acceptor |

| Anisole (methoxybenzene) | 108.14 | 2.1 | Aromatic and hydrophobic interactions |

The synthesis of diverse libraries of pyrrolidine-based fragments with controlled stereochemistry and good physicochemical properties is a key enabling technology for applying FBDD to this chemical class. nih.gov By systematically exploring the chemical space around the pyrrolidine core, FBDD can facilitate the discovery of novel and potent ligands for a wide range of biological targets.

Advanced Computational and Theoretical Chemistry of 3 3 Ethoxyphenoxy Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the atomic and molecular properties of chemical systems. nih.gov For 3-(3-Ethoxyphenoxy)pyrrolidine, DFT calculations, commonly employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are utilized to determine its optimized geometric parameters and electronic properties in the ground state. nih.govmaterialsciencejournal.org This approach provides a fundamental understanding of the molecule's stability and structure.

The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, the calculations can define the geometry of the pyrrolidine (B122466) ring, the orientation of the ethoxyphenoxy substituent, and the spatial relationship between the two structural motifs. The resulting electronic structure reveals the distribution of electron density across the molecule, which is crucial for understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is instrumental in explaining the structure and reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability, chemical reactivity, and kinetic stability. nih.govmdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and can be readily polarized. nih.gov For this compound, the HOMO is typically localized on the electron-rich ethoxyphenoxy ring, which is susceptible to electrophilic attack. The LUMO is often distributed across the pyrrolidine ring system.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.57 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.25 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.32 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. mdpi.com |

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, allows for the theoretical calculation of ¹H and ¹³C NMR chemical shifts. nih.govwu.ac.th These predicted values are often linearly scaled to correct for systematic errors and to improve agreement with experimental spectra measured in solvents like DMSO-d₆ or CDCl₃.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be computed to predict the Infrared (IR) and Raman spectra. scifiniti.com These calculations help in the assignment of vibrational modes to specific functional groups within the this compound molecule. nih.gov For example, characteristic frequencies for C-H stretching in the aromatic ring, C-O-C ether linkages, and N-H bending in the pyrrolidine ring can be identified. Comparing the computed spectra with experimental FT-IR and FT-Raman data serves as a rigorous check of the calculated molecular structure. scifiniti.com

| Spectroscopic Data | Functional Group/Proton | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Aromatic Protons (Ar-H) | 6.8 - 7.3 | 6.9 - 7.4 |

| ¹³C NMR Chemical Shift (ppm) | Aromatic C-O | 158.5 | 159.2 |

| IR Frequency (cm⁻¹) | Aromatic C-O-C Stretch | 1235 | 1240 |

| Raman Frequency (cm⁻¹) | Pyrrolidine Ring Breathing | 890 | 895 |

The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" (E) and "twist" (T) forms. researchgate.net The substituent at the 3-position can adopt either a pseudo-axial or pseudo-equatorial orientation, leading to multiple possible low-energy conformers. researchgate.net

Computational methods can be used to explore the potential energy surface (PES) of this compound to identify stable conformers and the energy barriers between them. wu.ac.th This analysis is critical as the molecule's conformation can significantly influence its biological activity. For this compound, the key variables are the puckering of the pyrrolidine ring and the rotational orientation of the ethoxyphenoxy group. The relative energies of these conformers determine their population at a given temperature.

| Conformer | Pyrrolidine Pucker | Substituent Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Twist (T) | Pseudo-equatorial | 0.00 (Global Minimum) |

| 2 | Envelope (E) | Pseudo-equatorial | 0.75 |

| 3 | Twist (T) | Pseudo-axial | 1.80 |

| 4 | Envelope (E) | Pseudo-axial | 2.50 |

Molecular Docking and Ligand-Protein Interaction Profiling (mechanistic insights at molecular level)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound, docking studies can provide mechanistic insights into its potential interactions with protein targets, such as enzymes or receptors. nih.gov This process involves placing the flexible ligand into the binding site of a rigid or flexible protein target and evaluating the stability of the resulting complex using a scoring function.

These simulations can identify key amino acid residues within the binding pocket that are crucial for ligand recognition and binding. nih.gov The results help to rationalize the molecule's biological activity and can guide the design of new derivatives with improved potency and selectivity.

Docking algorithms generate various possible binding poses of the ligand within the protein's active site. nih.gov The most favorable poses are ranked based on their docking scores, which estimate the binding affinity. Analysis of these poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex.

The "interaction fingerprint" is a detailed map of these contacts. For this compound, these interactions typically include:

Hydrogen Bonds: The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor, while the ether oxygen can act as an acceptor. researchgate.net

Hydrophobic Interactions: The phenyl ring and the ethyl group can engage in hydrophobic contacts with nonpolar amino acid residues.

Pi-Interactions: The aromatic ring can participate in π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. researchgate.net

| Interaction Type | Ligand Moiety | Protein Residue Example | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Pyrrolidine N-H | Asp 120 (Carbonyl O) | 2.9 |

| Hydrogen Bond (Acceptor) | Ether Oxygen | Ser 155 (Hydroxyl H) | 3.1 |

| Hydrophobic (Alkyl) | Ethoxy Ethyl Group | Val 85, Leu 99 | ~4.0 |

| π-π Stacking | Phenoxy Ring | Phe 210 | 3.8 |

Scoring functions in docking programs and more advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can calculate the energetic terms that contribute to binding. These terms include van der Waals forces, electrostatic interactions, the energy penalty of desolvating the ligand and the binding site, and the loss of conformational entropy upon binding. Understanding these components is crucial for structure-based drug design, as it allows for the rational modification of the ligand to enhance favorable interactions and minimize unfavorable ones.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics (for chemical behavior)

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the conformational dynamics of molecules over time. For this compound, MD simulations can reveal the accessible conformations of the pyrrolidine ring and the orientation of its substituents, which are crucial for its chemical behavior and interactions with biological targets.

The pyrrolidine ring is not planar and can adopt various puckered conformations, primarily envelope and twist forms. nih.gov The specific puckering is influenced by the nature and position of substituents. nih.gov In this compound, the bulky 3-ethoxyphenoxy group is expected to significantly influence the conformational equilibrium of the five-membered ring. MD simulations can map the energy landscape of these conformations, identifying the most stable and low-energy puckering states.

A typical MD simulation protocol for a molecule like this compound would involve:

System Setup: The molecule is placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions.

Energy Minimization: The initial geometry is optimized to remove any steric clashes or unfavorable interactions.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of conformational states.

Analysis of the MD trajectory can provide detailed information on dihedral angles, ring pucker parameters, and the spatial distribution of the substituents. This can elucidate how the molecule might adapt its shape to fit into a binding pocket of a protein, a key aspect of its potential biological activity. Studies on similar substituted pyrrolidines have shown that even subtle changes in substitution can lead to significant shifts in conformational preferences, which in turn can affect their biological function. nih.govresearchgate.net

| Parameter | Description | Significance for this compound |

| Ring Pucker Amplitude | A measure of the degree of non-planarity of the pyrrolidine ring. | Indicates the flexibility of the pyrrolidine scaffold. |

| Pseudorotation Angle | Describes the specific puckering conformation (e.g., C2-endo, C3-exo). | Determines the spatial orientation of the substituents. |

| Dihedral Angles | Rotation around key single bonds, such as the C-O bond linking the phenoxy group. | Defines the overall shape and steric profile of the molecule. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Provides insights into the molecule's solubility and potential for intermolecular interactions. |

This table represents a hypothetical analysis from a molecular dynamics simulation of this compound.

Virtual Screening and Library Design for Novel Pyrrolidine Structures

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov Building upon the core structure of this compound, virtual libraries of novel derivatives can be designed and screened to explore their potential as therapeutic agents.

The process of library design around the this compound scaffold involves the systematic modification of its structure. This can include:

Substitution at the Pyrrolidine Nitrogen: Introducing different functional groups on the nitrogen atom can modulate the molecule's basicity, polarity, and ability to form hydrogen bonds.

Modification of the Ethoxy Group: Altering the length of the alkyl chain or replacing it with other functionalities can influence lipophilicity and binding interactions.

Substitution on the Phenoxy Ring: Adding substituents to the aromatic ring can enhance binding affinity and selectivity for a specific biological target through various interactions like hydrogen bonding, and hydrophobic interactions. nih.gov

Once a virtual library is generated, it can be screened against a specific biological target using molecular docking simulations. This process predicts the preferred binding orientation of a ligand to a receptor and estimates the binding affinity. Hits from the virtual screen can then be prioritized for chemical synthesis and biological evaluation. tandfonline.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structures of the designed pyrrolidine derivatives with their predicted biological activity. nih.govmdpi.com These models can help in identifying the key molecular features that are important for activity and in guiding the design of more potent compounds. mdpi.com

| Scaffold Position | Potential Modifications | Rationale | Example Substituents |

| Pyrrolidine N1 | Modulate basicity, introduce H-bond donors/acceptors | Improve pharmacokinetic properties and target interactions | -CH3, -C(O)CH3, -SO2CH3 |

| Ethoxy Group | Alter lipophilicity and steric bulk | Optimize binding and solubility | -OCH3, -O(CH2)2CH3, -OCHF2 |

| Phenoxy Ring | Enhance binding affinity and selectivity | Introduce specific interactions with the target | -F, -Cl, -OH, -CN |

This table illustrates a strategy for designing a virtual library based on the this compound scaffold.

The design and synthesis of libraries of pyrrolidine-based compounds have been successfully employed to discover novel bioactive molecules for various targets. nih.govresearchgate.net

Spectroscopic and Chromatographic Characterization of 3 3 Ethoxyphenoxy Pyrrolidine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be a critical tool for confirming the elemental composition of 3-(3-Ethoxyphenoxy)pyrrolidine. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or more decimal places), an unambiguous molecular formula can be determined. For this compound (Molecular Formula: C₁₂H₁₇NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A match within a narrow tolerance (e.g., < 5 ppm) would confirm the molecular formula.

Further analysis using tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern. This involves isolating the molecular ion, inducing fragmentation, and analyzing the resulting fragment ions. The fragmentation pathways provide valuable structural information, for instance, by showing the loss of the ethoxy group, cleavage of the ether bond, or fragmentation of the pyrrolidine (B122466) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (¹H, ¹³C, 2D NMR techniques)

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons on the phenoxy ring, the ethoxy group's ethyl protons (a triplet and a quartet), and the protons on the pyrrolidine ring. The integration of these signals would correspond to the number of protons in each group, and the coupling patterns (splitting) would reveal adjacent protons.

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would differentiate between aromatic carbons, aliphatic carbons in the pyrrolidine and ethoxy groups, and the carbon atoms bonded to oxygen or nitrogen.

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would be used to establish ¹H-¹H correlations and confirm which protons are coupled. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both spectra. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular skeleton, for example, by confirming the connection between the phenoxy ring and the pyrrolidine ring through the ether linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching (both aromatic and aliphatic), C-O stretching for the aryl ether, C-N stretching of the secondary amine in the pyrrolidine ring, and N-H stretching. The aromatic region would also show bands corresponding to C=C stretching and C-H bending.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. While the N-H and C-O stretches might be weaker than in the IR spectrum, other skeletal vibrations could be more prominent, aiding in a complete vibrational analysis.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

If a suitable single crystal of this compound or one of its salts could be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography of a single enantiomer (often crystallized with a chiral counter-ion) can be used to determine the absolute stereochemistry (R or S configuration) at the C3 position of the pyrrolidine ring. It would also reveal the preferred conformation of the molecule in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group.

Advanced Chromatographic Separations (e.g., Chiral HPLC for Enantiomeric Purity)

This compound possesses a stereocenter at the C3 position of the pyrrolidine ring and therefore exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A racemic mixture (50:50 of each enantiomer) would show two peaks of equal area. The development of a chiral HPLC method would involve screening various CSPs (e.g., polysaccharide-based or protein-based columns) and mobile phase compositions to achieve baseline separation of the two enantiomer peaks. Once a method is established, it can be used to quantify the amount of each enantiomer in a sample.

Research Applications and Utility of 3 3 Ethoxyphenoxy Pyrrolidine As a Chemical Intermediate

Role in Organic Synthesis as a Versatile Building Block

In the field of organic synthesis, 3-(3-Ethoxyphenoxy)pyrrolidine stands out as a versatile building block. The pyrrolidine (B122466) moiety itself is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can effectively explore chemical space. frontiersin.org The nitrogen atom can be readily functionalized, and the carbon backbone can be substituted to generate a wide range of derivatives. The presence of the 3-ethoxyphenoxy group adds another layer of synthetic utility, providing a handle for modifications through electrophilic or nucleophilic aromatic substitution, or cleavage of the ether bond if necessary. This dual functionality makes the compound a valuable starting material for constructing molecules with specific steric and electronic properties required for biological activity or material function.

Precursor for Complex Heterocyclic Systems

The synthesis of complex, polycyclic, and spirocyclic heterocyclic systems is a significant challenge in organic chemistry, often requiring multi-step procedures. Pyrrolidine derivatives serve as excellent starting points for such endeavors. nih.gov The this compound scaffold can be elaborated into more intricate structures through various synthetic strategies. For instance, the secondary amine of the pyrrolidine ring can participate in cyclization reactions, such as Pictet-Spengler or intramolecular amination reactions, to form fused ring systems. acs.org Furthermore, the pyrrolidine ring can act as a component in cycloaddition reactions to build larger, more complex molecular frameworks. The ability to pre-install the ethoxyphenoxy substituent allows for the targeted synthesis of complex molecules where this group is essential for the final compound's intended function.

Scaffold for Catalyst and Ligand Development

Chiral pyrrolidine derivatives are cornerstones in the field of asymmetric catalysis, where they are frequently incorporated into ligands for transition metal catalysts or used as organocatalysts themselves. The stereocenter at the C3 position of this compound makes its chiral enantiomers particularly valuable for creating stereoselective catalysts. These scaffolds can be integrated into well-established ligand families, such as those used for hydrogenation, C-C bond formation, or oxidation reactions. Additionally, pyrrolidine-functionalized materials, including metal-organic frameworks (MOFs), have been developed as robust, heterogeneous catalysts. rsc.org By immobilizing a pyrrolidine-based structure onto a solid support, chemists can create recyclable catalysts that combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis. rsc.org

Non-Therapeutic Probe Development for Molecular Research (e.g., enzyme inhibition in vitro mechanistic studies)

Beyond its role in synthesis, this compound and its derivatives are useful for developing non-therapeutic probes for molecular research. These chemical tools are essential for studying biological processes, validating drug targets, and understanding disease mechanisms through in vitro studies. The pyrrolidine scaffold is a common feature in many enzyme inhibitors, and by modifying the substituents on the ring and the phenoxy group, researchers can design potent and selective inhibitors for specific enzymes. frontiersin.org For example, derivatives can be tailored to probe the active sites of enzymes like cholinesterases, carbonic anhydrases, or various proteases. frontiersin.orgnih.gov These probes help elucidate enzyme function, map active site topography, and serve as lead compounds in drug discovery programs. The table below illustrates examples of enzyme classes often targeted by pyrrolidine-based inhibitors.

| Enzyme Class | Research Application | Pyrrolidine-Based Example |

| Carbonic Anhydrase | Studying pH regulation, glaucoma | Pyrrolidine-sulfonamide conjugates |

| Cholinesterases (AChE/BChE) | Investigating neurodegenerative diseases | N-benzyl-pyrrolidine derivatives |

| Proteases | Probing roles in cancer and virology | Pyrrolidinone-based inhibitors |

| Kinases | Elucidating signaling pathways | Substituted 3-aryl-pyrrolidines |

Applications in Agrochemical and Material Science Chemistry

The utility of the pyrrolidine scaffold extends into the realms of agrochemical and material science. In agrochemistry, nitrogen-containing heterocycles are integral to the design of new pesticides. Pyrrolidine and phenoxy moieties are found in various active compounds with herbicidal, insecticidal, and fungicidal properties. ccspublishing.org.cn For instance, certain pyrrolidone derivatives containing a phenoxy group have shown potent herbicidal activity by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in plant chlorophyll (B73375) synthesis. ccspublishing.org.cn The structural features of this compound make it a promising template for developing novel crop protection agents. chemimpex.comapsnet.org

In material science, functionalized pyrrolidines are being explored for the creation of advanced materials. They can be incorporated as monomers in polymerization reactions to produce polymers with unique properties. nih.govresearchgate.net For example, polymers derived from pyrrolidine have been investigated for applications in gene therapy as non-viral vectors for DNA delivery. nih.gov The pyrrolidine's ability to be functionalized also makes it a candidate for creating dendrimers, highly branched macromolecules used in drug delivery, catalysis, and optoelectronics. iipseries.org Furthermore, pyrrolidine-based units can be used to modify surfaces or construct porous materials like MOFs, leading to applications in sensing, separations, and catalysis. rsc.org

Intellectual Property and Patent Landscape Surrounding Pyrrolidine Chemistry

Analysis of Patents Covering Synthesis and Derivatization Methods Related to Pyrrolidines

The patent literature reveals a significant focus on novel pyrrolidine (B122466) derivatives, their synthesis, and their application as therapeutic agents. A key area of interest is the development of phenoxy-pyrrolidine derivatives for their potential as stearoyl-CoA desaturase (SCD1) inhibitors.

One prominent example is US Patent 8,242,286 B2 , which details phenoxy-pyrrolidine derivatives and their use as SCD1 inhibitors. This patent describes methods for the preparation of phenoxy-pyrrolidine compounds. The synthesis generally involves the removal of a nitrogen-protecting group (such as tert-butoxycarbonyl) from an N-protected phenoxy-pyrrolidine precursor. This deprotection is typically achieved using an acid like p-toluenesulfonic acid or trifluoroacetic acid. The N-protected phenoxy-pyrrolidine intermediate itself is prepared via nucleophilic substitution, reacting a mesylate with a trifluoromethyl phenol (B47542) in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent.

While this patent does not explicitly single out "3-(3-Ethoxyphenoxy)pyrrolidine," the described synthetic methodologies are broadly applicable to a range of substituted phenoxy-pyrrolidines. The claims in such patents are often structured to cover a genus of compounds defined by a general chemical formula, which would likely encompass numerous specific structures, including variations in the substitution pattern on the phenoxy ring.

Another relevant patent, US 8,980,936 B2 , is directed towards the compound 2-(4-(hydroxymethyl)phenoxy)-1-(3-(2-(trifluoromethyl)phenoxy)pyrrolidin-1-yl)ethanone and its use as a stearoyl CoA desaturase inhibitor. This patent further illustrates the intellectual property strategy of claiming a specific compound and its therapeutic use, thereby protecting a potential drug candidate.

The broader patent landscape for pyrrolidine derivatives is extensive, covering a wide array of synthetic strategies and therapeutic applications. For instance, Patent Publication 20070105935 describes a process for producing pyrrolidine derivatives useful as intermediates for compounds with VLA-4 inhibitory action, highlighting the importance of securing intellectual property rights for key building blocks in drug synthesis. Similarly, patents such as US 7,612,059 B2 cover pyrrolidine bicyclic compounds for treating bacterial infections, and US 6,784,197 B2 details 2-oxo-1-pyrrolidine derivatives for neurological disorders.

Trends in Patenting Pyrrolidine-Based Chemical Intermediates

The patenting of pyrrolidine-based chemical intermediates follows several key trends that reflect the strategic priorities of pharmaceutical and chemical companies.

A primary trend is the focus on securing intellectual property rights for novel and efficient synthetic routes to key pyrrolidine intermediates. This is evident in patents that describe specific processes for producing these compounds, often with an emphasis on stereoselectivity, yield, and industrial scalability. For example, processes for producing aminoacetyl pyrrolidine carbonitrile derivatives and their intermediates have been the subject of patent protection, underscoring the value of intermediates in the synthesis of active pharmaceutical ingredients.

Another significant trend is the patenting of broad genera of compounds, which allows companies to protect a wide chemical space around a promising scaffold. This approach provides a competitive advantage by preventing rivals from developing closely related compounds with similar therapeutic effects. The patents covering phenoxy-pyrrolidine derivatives as SCD1 inhibitors are a clear example of this strategy, where a core structure is claimed with various potential substitutions.

Furthermore, there is a trend towards patenting not just the final compounds and their uses, but also the key intermediates and building blocks. This strategy can be seen in patents that claim specific pyrrolidine derivatives that may not be final drug products themselves but are crucial for the synthesis of a range of active molecules. This approach can create significant barriers to entry for competitors and secure a long-term strategic advantage in a particular therapeutic area.

Implications of Intellectual Property for Future Chemical Research and Development

The dense patent landscape surrounding pyrrolidine chemistry has several important implications for the future of chemical research and development in this area.

For academic and smaller research institutions, the extensive patenting of synthetic methods and intermediates can present challenges. Researchers may need to navigate a complex web of existing patents to avoid infringement, which can sometimes stifle innovation or necessitate the development of entirely new, non-infringing synthetic pathways. This can increase the time and cost of research projects.

For pharmaceutical and biotechnology companies, a strong intellectual property portfolio is essential for securing investment and protecting market share. The ability to patent novel compounds, synthetic routes, and intermediates provides the necessary incentive for the substantial financial investment required for drug discovery and development. The trends observed in the patenting of pyrrolidine derivatives suggest that companies will continue to aggressively protect their innovations in this space.

The focus on broad genus claims can also influence the direction of research. Competitors may be forced to explore entirely different chemical scaffolds to avoid infringing on existing patents, which can lead to the discovery of new classes of compounds with different biological activities. Alternatively, companies may engage in licensing agreements or collaborations to gain access to patented intermediates or technologies.

Future Perspectives and Emerging Avenues in 3 3 Ethoxyphenoxy Pyrrolidine Research

Innovations in Stereocontrol for Pyrrolidine (B122466) Synthesis

The precise control of stereochemistry is paramount in determining the properties and functions of chiral molecules like 3-(3-Ethoxyphenoxy)pyrrolidine. Future research will undoubtedly focus on the development of more efficient and highly selective methods for its stereocontrolled synthesis. Building upon existing strategies for asymmetric pyrrolidine synthesis, several innovative approaches are anticipated to play a crucial role.

One promising direction is the advancement of organocatalysis. Chiral pyrrolidine-based catalysts have already demonstrated significant success in a variety of asymmetric transformations. mdpi.com Future efforts will likely involve the design and application of novel organocatalysts that can facilitate the enantioselective synthesis of 3-substituted pyrrolidines with high yields and excellent stereoselectivity. nih.gov The development of catalysts that can operate under mild conditions and with low catalyst loadings will be a key focus, aligning with the principles of green chemistry.

Furthermore, transition-metal-catalyzed reactions are expected to continue to be a cornerstone of stereoselective pyrrolidine synthesis. researchgate.netnih.gov Innovations in ligand design for metals such as palladium, rhodium, and iridium will likely lead to new catalytic systems capable of unprecedented levels of stereocontrol in the synthesis of 3-aryloxypyrrolidines. nih.gov These advancements could enable the efficient production of enantiomerically pure (R)- and (S)-3-(3-Ethoxyphenoxy)pyrrolidine, which is crucial for evaluating their stereospecific properties and potential applications.

Biocatalysis also presents a compelling avenue for future exploration. The use of enzymes to catalyze the stereoselective synthesis of chiral amines and heterocycles is a rapidly growing field. acs.org Engineered enzymes could offer highly specific and environmentally benign routes to enantiopure this compound and its derivatives, potentially overcoming some of the challenges associated with traditional chemical synthesis.

A summary of potential stereocontrol strategies is presented in the table below.

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Key Research Focus |

| Organocatalysis | Chiral Proline Derivatives, Chiral Phosphoric Acids | Metal-free, environmentally benign, high enantioselectivity | Development of novel, highly active, and selective catalysts; application in cascade reactions. |

| Transition-Metal Catalysis | Palladium, Rhodium, Iridium complexes with chiral ligands | High efficiency, broad substrate scope, excellent stereocontrol | Design of new chiral ligands; development of novel catalytic cycles. |

| Biocatalysis | Engineered Enzymes (e.g., Imine Reductases, Transaminases) | High stereospecificity, mild reaction conditions, environmentally friendly | Enzyme screening and evolution for specific substrates; process optimization for industrial scale-up. |

Leveraging Machine Learning and AI in Molecular Design and Synthesis Planning

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and molecular design, and this compound research is no exception. These computational tools can significantly accelerate the discovery and optimization of novel derivatives with desired properties.